1-(3-Isopropoxy-4-nitrophenyl)piperidin-4-OL
Description
1-(3-Isopropoxy-4-nitrophenyl)piperidin-4-OL is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a substituted phenyl group at the 1-position. The phenyl ring is functionalized with an isopropoxy group at the 3-position and a nitro group at the 4-position. Piperidine derivatives are known intermediates in synthesizing neuroleptics (e.g., haloperidol) and antidiarrheal agents (e.g., loperamide), highlighting their pharmacological relevance .
Properties
IUPAC Name |
1-(4-nitro-3-propan-2-yloxyphenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-10(2)20-14-9-11(3-4-13(14)16(18)19)15-7-5-12(17)6-8-15/h3-4,9-10,12,17H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZFBJQDDFPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropoxy-4-nitrophenyl)piperidin-4-OL typically involves multiple steps. One common method starts with the nitration of 3-isopropoxyaniline to introduce the nitro group. This is followed by a coupling reaction with piperidine under specific conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropoxy-4-nitrophenyl)piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 1-(3-Aminophenyl)piperidin-4-OL.
Substitution: Various substituted piperidine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
1-(3-Isopropoxy-4-nitrophenyl)piperidin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Isopropoxy-4-nitrophenyl)piperidin-4-OL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperidine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Comparisons
Key Observations:
Hydroxyl Position on Piperidine : The position of the hydroxyl group (3-OH vs. 4-OH) significantly impacts biological selectivity. For example, RB-005 (4-OH) exhibits 15.0-fold SK1 selectivity, whereas RB-019 (3-OH) shows only 6.1-fold selectivity, underscoring the importance of hydroxyl orientation in target binding .
Alkyl Chains: RB-005 and RB-019 feature a lipophilic 4-octylphenethyl group, which may enhance membrane permeability and target affinity compared to smaller substituents . Heterocyclic Variations: Pyrimidine () and pyridine () rings introduce distinct electronic and steric profiles.
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Physicochemical Comparisons
*CNS MPO: Central Nervous System Multiparameter Optimization (higher scores indicate better brain penetrance).
Key Observations:
Lipophilicity and BBB Penetrance : RB-005’s high LogP (~5.8) correlates with enhanced membrane permeability, whereas trifluoromethyl () and nitro groups (target compound) reduce lipophilicity, likely limiting blood-brain barrier (BBB) penetration .
CNS MPO Scores : Compounds like Z3777013540 (Score 4.2) demonstrate how heterocyclic nitrogen positioning and substituent optimization can improve CNS drug-like properties .
Biological Activity
1-(3-Isopropoxy-4-nitrophenyl)piperidin-4-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine core substituted with an isopropoxy and nitrophenyl group. Its chemical structure can be represented as follows:
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including enzyme inhibition, receptor modulation, and interaction with cellular pathways. For instance, the presence of the nitrophenyl group suggests potential interactions with nitric oxide synthase or other enzyme systems involved in signaling pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of piperidine derivatives. For example, compounds similar to this compound have shown effectiveness against a range of bacterial strains. The inhibition of bacterial growth was often measured using minimum inhibitory concentration (MIC) assays.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various in vitro studies. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway.
Case studies have reported that derivatives of piperidine can significantly reduce cell viability in cancer cell lines:
Research Findings
Recent studies have provided insights into the pharmacokinetics and bioavailability of similar compounds. For instance, molecular docking studies suggest that the compound may effectively bind to specific targets involved in disease processes, enhancing its therapeutic potential.
Case Study: Molecular Docking Analysis
A study performed molecular docking simulations to evaluate the binding affinity of this compound with various biological targets:
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| EGFR | -9.5 |
| ALK | -8.7 |
These results indicate a strong interaction with EGFR and ALK, both critical targets in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
